3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring is often formed by the cyclization of ethylenediamine derivatives.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine, pyrimidine, piperazine, and benzothiazole rings through nucleophilic substitution or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets to modulate biological pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- 3-{4-[2-(Morpholin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- 3-{4-[2-(Piperidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the pyrrolidine, pyrimidine, piperazine, and benzothiazole rings in a single molecule imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C19H22N6O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H22N6O2S/c26-28(27)16-6-2-1-5-15(16)18(22-28)24-13-11-23(12-14-24)17-7-8-20-19(21-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 |
InChI Key |
GVZLRWPPAUGBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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